2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative with a phenyl group and an ethyl group attached to the pyrazole ring Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl acetoacetate and phenylhydrazine as starting materials.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with phenylhydrazine to form the pyrazole ring.
Hydrolysis: The resulting pyrazole derivative is then hydrolyzed to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the carboxylic acid group.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated pyrazoles, alkylated pyrazoles, and other substituted derivatives.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives can have strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
It’s known that pyrazole derivatives can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s known that the environment can significantly impact the action of many chemical compounds .
Scientific Research Applications
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid has found applications in various scientific research areas:
Medicinal Chemistry: The compound has been studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.
Biology: It has been used as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is compared with other similar pyrazole derivatives:
Similar Compounds: 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, 2-(1-phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride.
Uniqueness: The presence of the ethyl group at the 1-position and the carboxylic acid group at the 4-position distinguishes this compound from others, contributing to its unique chemical and biological properties.
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Properties
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-15-9-11(8-12(16)17)13(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLXJRXCACVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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